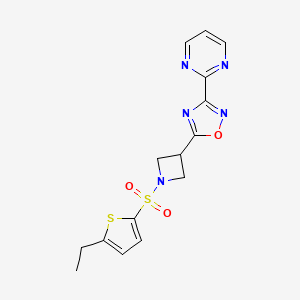

5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfone derivatives containing 1,3,4-oxadiazole moieties involves a series of chemical reactions that result in the formation of the desired compound. The structures of these compounds are typically confirmed using spectroscopic data such as infrared (IR), proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR), as well as elemental analyses .

Molecular Structure Analysis

The molecular structure of sulfone derivatives is characterized by the presence of a sulfone group attached to a 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole moiety is a five-membered heterocyclic compound containing three carbon atoms and two heteroatoms (one oxygen and one nitrogen) in the ring. The presence of these functional groups is essential for the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sulfone derivatives with 1,3,4-oxadiazole moieties are not detailed in the provided papers. However, such reactions typically include steps like the formation of the oxadiazole ring, introduction of the sulfone group, and various coupling reactions to attach different substituents that may enhance the biological activity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfone derivatives with 1,3,4-oxadiazole moieties are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their application as agrochemicals. The biological activity, such as antifungal and antibacterial effects, is a key chemical property that has been evaluated in these studies. For instance, compounds from this class have shown good antifungal activities against plant pathogenic fungi and promising antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum .

Aplicaciones Científicas De Investigación

Antimicrobial and Cytotoxic Activities

Research has indicated that sulfone linked bis heterocycles, including those with 1,3,4-oxadiazole moieties, exhibit significant antimicrobial activity against various pathogens. For instance, derivatives have shown comparable antibacterial activity to chloramphenicol against certain bacteria and comparable antifungal activity to ketoconazole against specific fungi. Moreover, some compounds demonstrated appreciable cytotoxic activity against lung carcinoma cells, suggesting potential for cancer therapy applications (Muralikrishna et al., 2012).

Antifungal and Antibacterial Properties

Sulfone derivatives containing 1,3,4-oxadiazole moieties have been synthesized and found to possess good antifungal activities against various plant pathogenic fungi. Some of these compounds exhibited superior activity compared to commercial fungicides, highlighting their potential as agrochemicals (Xu et al., 2011). Additionally, certain sulfone derivatives demonstrated effective antibacterial activities against rice bacterial leaf blight, a significant agricultural concern, indicating their utility in crop protection (Shi et al., 2015).

Anticandidal and Anticancer Potential

Synthesis of oxadiazole derivatives has also been explored for their anticandidal properties, with some compounds showing potent activity against Candida species, suggesting their use as novel anticandidal agents (Kaplancıklı, 2011). Furthermore, the investigation into oxadiazole derivatives for anticancer activity revealed that certain compounds displayed significant anti-proliferative effects on human tumor cell lines, emphasizing their potential in cancer treatment research (Liszkiewicz et al., 2003).

Enzyme Inhibition for Alzheimer’s Disease Treatment

A study on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showcased enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease treatment. This indicates the potential of such compounds in developing new drug candidates for neurodegenerative diseases (Rehman et al., 2018).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3-pyrimidin-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3S2/c1-2-11-4-5-12(24-11)25(21,22)20-8-10(9-20)15-18-14(19-23-15)13-16-6-3-7-17-13/h3-7,10H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBBYZVBIDVEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrimidin-2-yl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2Z,6S,10R)-6-Hydroxy-11,11-dimethyl-7-methylidenebicyclo[8.1.0]undec-2-ene-3-carboxylic acid](/img/structure/B2514232.png)

![2,6-difluoro-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2514238.png)